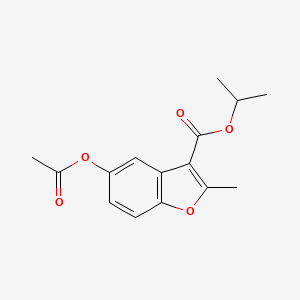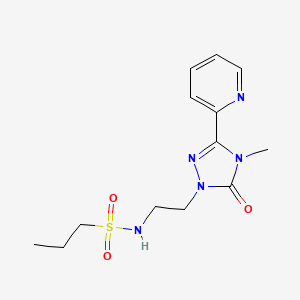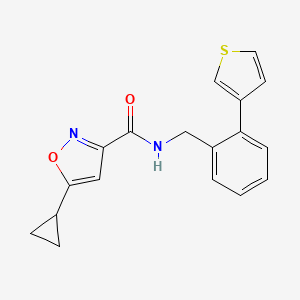
5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide, also known as Neuronal Differentiation Inducer III or Isx, is a cell-permeable isoxazole compound . It selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H10N2O2S . The InChI code for this compound is 1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) .Physical And Chemical Properties Analysis
The compound is a solid with an off-white color . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has explored the synthesis and herbicidal activity of related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, highlighting their effectiveness against specific weeds and the underlying mechanisms of action. For instance, compounds in this class have shown significant inhibition against weeds like Portulaca oleracea and Abutilon theophrasti, surpassing the efficacy of traditional herbicides in some cases. The study elaborates on the structural design based on multitarget drug design strategies, providing insights into the potential agricultural applications of such compounds (Sun et al., 2020).
Carbonic Anhydrase Inhibition
Another area of research involves the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII. These enzymes are targets for various therapeutic applications, including treatments for glaucoma and neuropathic pain. The synthesized compounds have demonstrated excellent inhibitory activity, which could be leveraged in the development of new therapeutic agents (Altug et al., 2017).
Antimicrobial and Anticancer Properties
Isoxazole derivatives have also been synthesized with the aim of exploring their antimicrobial and anticancer activities. Compounds with thiophene-carboxamide structures have shown promising biological activity, suggesting their potential in designing new antibiotic and antibacterial drugs. The synthesis strategies and biological evaluations detailed in these studies provide a foundation for further exploration of these compounds in medical applications (Ahmed, 2007).
Enzymatic Inhibition for Disease Treatment
Furthermore, research into the synthesis of novel pyrimidine derivatives incorporating cyclopropyl groups has indicated their effectiveness as COX-2 inhibitors. These compounds exhibit potent activity, with implications for treating conditions like inflammation and cancer. The studies include detailed synthesis processes, enzymatic inhibition data, and insights into the potential therapeutic applications of these compounds (Al-Ghulikah et al., 2022).
Mecanismo De Acción
The compound selectively induces robust neuronal differentiation in various stem/progenitor cells . It induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells . The underlying excitation-neurogenesis signaling is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .
Direcciones Futuras
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(16-9-17(22-20-16)12-5-6-12)19-10-13-3-1-2-4-15(13)14-7-8-23-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRKKMXJXXGJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
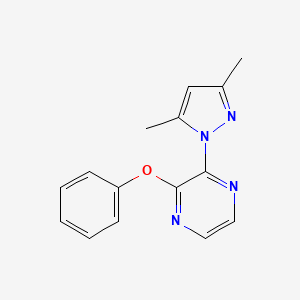
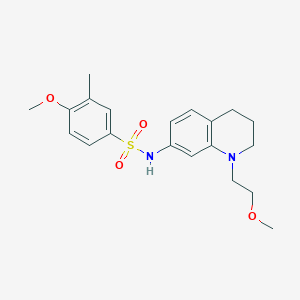

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)

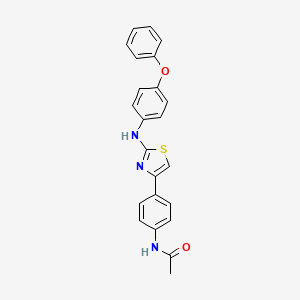
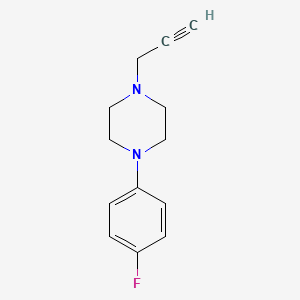
![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)
